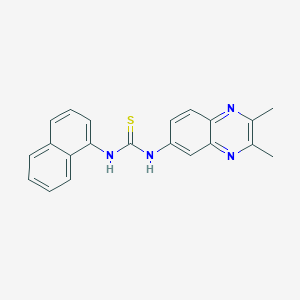![molecular formula C21H27NO2 B5976670 [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol, also known as GNE-0723, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is a selective inhibitor of N-acetylglucosamine-6-sulfatase (GNS), an enzyme involved in the biosynthesis of heparan sulfate. By inhibiting GNS, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol reduces the levels of heparan sulfate, which has been shown to have various effects on cellular processes, including cell growth, differentiation, and signaling.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, amyloid-beta plaques, and dopaminergic neurons, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has also been shown to have effects on other physiological processes. For example, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to reduce inflammation in animal models of arthritis and colitis. [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol in lab experiments is its selectivity for GNS, which allows for more precise targeting of heparan sulfate biosynthesis. However, one limitation of using [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for research on [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Additionally, further research could be done to elucidate the specific cellular processes affected by [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol and to identify potential biomarkers for monitoring its effects.
Synthesemethoden
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final product is then obtained through the reduction of the resulting intermediate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In Alzheimer's disease research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
[4-benzyl-1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-24-20-9-5-8-19(14-20)16-22-12-10-21(17-23,11-13-22)15-18-6-3-2-4-7-18/h2-9,14,23H,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPKNYBXDMFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5976594.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5976628.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)
![5-(4-bromophenyl)-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5976638.png)

![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976653.png)
![ethyl 1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976656.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)
![5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)

![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)